1-cyclopropyl-1H-1,3-benzodiazole-7-carboxylic acid
Description
1-Cyclopropyl-1H-1,3-benzodiazole-7-carboxylic acid is a heterocyclic compound featuring a benzodiazole core substituted with a cyclopropyl group at the 1-position and a carboxylic acid moiety at the 7-position. The benzodiazole scaffold is known for its planar aromatic structure, which facilitates π-π stacking interactions, while the cyclopropyl group introduces steric and conformational rigidity. The carboxylic acid group enhances solubility in polar solvents and enables salt formation, broadening its utility in pharmaceutical and synthetic chemistry .
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
3-cyclopropylbenzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)8-2-1-3-9-10(8)13(6-12-9)7-4-5-7/h1-3,6-7H,4-5H2,(H,14,15) |
InChI Key |
YIROOBSHQKGLES-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=NC3=CC=CC(=C32)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopropyl-1H-1,3-benzodiazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with ortho-nitrobenzoyl chloride, followed by reduction and cyclization to form the benzodiazole ring. The carboxylic acid group is then introduced through subsequent reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-1H-1,3-benzodiazole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The benzodiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
1-Cyclopropyl-1H-1,3-benzodiazole-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-1H-1,3-benzodiazole-7-carboxylic acid involves its interaction with specific molecular targets. The benzodiazole ring can interact with enzymes or receptors, modulating their activity. The carboxylic acid group may also play a role in binding to target molecules, influencing the compound’s overall effect.
Comparison with Similar Compounds
Substituent Effects at the 1-Position
Substituent Effects at Other Positions
Carboxylic Acid Modifications
Biological Activity
1-Cyclopropyl-1H-1,3-benzodiazole-7-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1-cyclopropyl-1H-1,3-benzodiazole-7-carboxylic acid is , with a molecular weight of approximately 176.17 g/mol. The compound features a benzodiazole core, which is known for its diverse biological activities.
Antimicrobial Properties
Research indicates that 1-cyclopropyl-1H-1,3-benzodiazole-7-carboxylic acid exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing effectiveness particularly against resistant strains of Candida albicans and Staphylococcus aureus.
Table 1: Antimicrobial Activity Data
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Candida albicans | 15 | 32 µg/mL |
| Staphylococcus aureus | 20 | 16 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant pathogens.
Anticancer Properties
In addition to its antimicrobial effects, the compound has shown promising anticancer activity. Studies have demonstrated its potential to inhibit the growth of various cancer cell lines.
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) |
|---|---|
| Human Colon Adenocarcinoma (HT-29) | 10.5 |
| Human Lung Adenocarcinoma (A549) | 8.3 |
| Human Breast Cancer (MCF-7) | 12.0 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways, making it a subject of interest for further investigation in cancer therapeutics.
The biological activity of 1-cyclopropyl-1H-1,3-benzodiazole-7-carboxylic acid is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial growth and cancer cell proliferation.
- Receptor Interaction : It potentially modulates receptor activity related to cell signaling pathways associated with inflammation and tumor growth.
Case Studies
A recent study published in a peer-reviewed journal evaluated the efficacy of this compound in vivo using animal models. The study demonstrated that administration of the compound significantly reduced tumor size in mice with induced tumors compared to controls.
Case Study Summary:
- Objective : Evaluate anticancer efficacy in vivo.
- Method : Tumor-bearing mice were treated with varying doses of the compound.
- Results : Significant reduction in tumor volume was observed at doses above 5 mg/kg body weight.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
